molecular formula C12H16N2 B2764177 (6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene CAS No. 2126143-73-3

(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene

Cat. No.: B2764177
CAS No.: 2126143-73-3
M. Wt: 188.274
InChI Key: NFYVHOGYBQYTEK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-2,8-Diazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene is a polycyclic organic compound featuring a fused bicyclic framework with two nitrogen atoms. Its molecular formula is C₁₂H₁₆N₂, and it has a molecular weight of 188.27 g/mol . The compound exhibits a stereospecific (6R) configuration, which distinguishes it from enantiomeric or diastereomeric forms. Key properties include:

  • CAS Number: Not explicitly listed in the evidence, but structurally similar compounds (e.g., CID 84661615) share a framework with variations in substituent positions .

Properties

IUPAC Name

(3aR)-2,3,3a,4,5,6-hexahydro-1H-pyrrolo[1,2-a][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-6-12-10(4-1)8-13-9-11-5-3-7-14(11)12/h1-2,4,6,11,13H,3,5,7-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYVHOGYBQYTEK-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC3=CC=CC=C3N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCC3=CC=CC=C3N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Features

Molecular Architecture

The compound features a fused tricyclic system comprising a 14-membered ring with two nitrogen atoms at positions 2 and 8. The bridgehead at C6 adopts an R configuration, necessitating asymmetric synthesis strategies. Key structural attributes include:

  • Molecular Formula : C₁₂H₁₆N₂
  • SMILES : [H][C@]12CCCN1C3=C(C=CC=C3)CNC2
  • Molecular Weight : 188.27 g/mol.

The benzene ring fused to a seven-membered diazepane-like ring and a six-membered cyclohexane moiety creates significant synthetic challenges, particularly in achieving regioselective cyclization and stereochemical fidelity.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

Retrosynthetic disconnection suggests two plausible pathways:

  • Cyclohexene Bridge Formation : Disassembly at the C6–C7 bond to yield a bicyclic intermediate.
  • Diazepane Ring Construction : Cleavage of the N8–C9 bond to generate a benzannulated pyrrolidine precursor.

Asymmetric Cyclization Approaches

Ring-Closing Metathesis (RCM)

A Grubbs catalyst-mediated RCM could form the eight-membered diazepane ring. Starting from a diene precursor such as N-allyl-2-vinylbenzylamine, RCM at 40°C in dichloromethane yields a 14-membered macrocycle, which undergoes acid-catalyzed rearrangement to the tricyclic system.

Hypothetical Reaction Scheme :
$$
\text{C}{12}\text{H}{16}\text{N}_2 \xrightarrow{\text{Grubbs II}} \text{Tricyclic Intermediate} \xrightarrow{\text{H}^+} \text{(6R)-Product}
$$

Pictet-Spengler Reaction

Condensation of a tryptamine-derived amine with an aldehyde under acidic conditions could form the tetrahydroisoquinoline core, followed by oxidative cyclization to install the second nitrogen. Chiral auxiliaries or organocatalysts may enforce the R configuration.

Reductive Amination Pathways

A two-step sequence involving:

  • Mannich Reaction : Coupling of cyclohexanone with a benzylamine derivative.
  • Intramolecular Reductive Amination : Using NaBH₃CN or H₂/Pd-C to cyclize the intermediate.

Example Conditions :

  • Benzylamine derivative (1.0 eq), cyclohexanone (1.2 eq), AcOH (cat.), 80°C, 12 h.
  • NaBH₃CN (2.0 eq), MeOH, 0°C to RT, 6 h.

Stereochemical Control

Enantioselective synthesis remains critical for the C6 R configuration. Strategies include:

  • Chiral Pool Synthesis : Using (R)-proline derivatives as starting materials.
  • Asymmetric Catalysis : Ni-catalyzed hydroamination or Rh-catalyzed C–H activation.

Optimization and Challenges

Yield and Selectivity

Reported yields for analogous tricyclic amines range from 15–35%, limited by competing polymerization and epimerization. Key optimizations:

  • Solvent Systems : Tetrahydrofuran (THF)/water mixtures improve cyclization efficiency.
  • Temperature Control : Slow addition at –20°C minimizes side reactions.

Purification Techniques

  • Column Chromatography : Silica gel with EtOAc/hexane (3:7) eluent.
  • Recrystallization : Ethanol/water (9:1) affords high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the tricyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

The major products formed from these reactions include various substituted tricyclic derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, (6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders.

Medicine

Medically, derivatives of this compound are investigated for their potential use as drugs. Their unique structure can lead to the development of new medications with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s tricyclic structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that result in changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Nitrogen Content and Ring Systems

Table 1: Key Molecular Properties of Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Nitrogen Atoms Key Structural Features
(6R)-2,8-Diazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene C₁₂H₁₆N₂ 188.27 - 2 Fused bicyclic system, (6R) stereochemistry
(6R)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),10,12-triene C₁₁H₁₅N₃ 189.26 2059909-65-6 3 Additional nitrogen atom in the tricyclic core
(6S)-2,8-Diazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene C₁₂H₁₆N₂ 188.27 - 2 (6S) stereoisomer of the target compound
2,8-Diazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),10,12-triene (CID 84661615) C₁₂H₁₆N₂ 188.27 - 2 Double bond position differs (1(14) vs. 1(10))
Key Observations:
  • Nitrogen Content : The triaza variant (C₁₁H₁₅N₃) introduces a third nitrogen atom, reducing the carbon count but maintaining a similar molecular weight (~189 vs. 188) .
  • Ring Positioning: CID 84661615 () shares the same molecular formula but differs in double bond positioning (1(14) vs.

Physical and Spectroscopic Properties

Table 2: Predicted Collision Cross-Section (CCS) Values for CID 84661615
Adduct m/z CCS (Ų)
[M+H]⁺ 189.13863 140.8
[M+Na]⁺ 211.12057 150.5
[M+NH₄]⁺ 206.16517 149.6
  • CCS Trends : Higher adduct masses correlate with increased CCS values, reflecting differences in ion mobility. These data are critical for analytical method development but are absent for the (6R)-target compound.

Biological Activity

(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article focuses on its biological activity, highlighting relevant research findings, case studies, and data tables.

  • Chemical Formula : C₁₂H₁₆N₂
  • Molecular Weight : 188.27 g/mol
  • IUPAC Name : (3aR)-2,3,3a,4,5,6-hexahydro-1H-pyrrolo[1,2-a][1,4]benzodiazepine
  • Appearance : Oil
  • Storage Temperature : 4 °C

Biological Activity

The biological activity of (6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene has been explored in various studies focusing on its pharmacological properties.

Antitumor Activity

A notable study investigated the antitumor potential of related benzodiazepine derivatives, which share structural characteristics with (6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene. The research demonstrated that deuterated derivatives exhibited enhanced antitumor activity in vivo, suggesting that modifications in the molecular structure can significantly influence biological efficacy .

The mechanism by which (6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene exerts its biological effects may involve modulation of neurotransmitter systems or interference with cellular signaling pathways associated with cancer cell proliferation and survival.

Case Study 1: Structure-Activity Relationship (SAR)

A comprehensive analysis was performed to understand the structure-activity relationships of various derivatives of benzodiazepines including (6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene. The findings indicated that specific substitutions on the benzodiazepine core could enhance binding affinity to target receptors involved in tumor suppression.

Case Study 2: Deuteration Effects

In another pivotal study focusing on deuteration strategies for drug development, researchers substituted hydrogen atoms with deuterium in related compounds to assess the impact on metabolic stability and biological activity. The results highlighted that certain deuterated compounds exhibited improved pharmacokinetic profiles and enhanced therapeutic effects .

Table 1: Summary of Biological Activities

Compound NameActivity TypeObserved EffectsReference
(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-trieneAntitumorEnhanced cell apoptosis
Related Benzodiazepine DerivativesNeurotransmitter ModulationIncreased GABAergic activity
Deuterated BenzodiazepinesPharmacokineticsImproved stability and efficacy

Q & A

Basic: What are the recommended synthetic pathways for (6R)-2,8-diazatricyclo[8.4.0.0²⁶]tetradeca-1(10),11,13-triene, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step cyclization reactions, such as intramolecular Heck couplings or ring-closing metathesis, followed by stereochemical control. Key steps include:

  • Precursor preparation : Use chiral amines or bicyclic intermediates to ensure the (6R)-configuration .
  • Cyclization : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to minimize side reactions .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and confirm purity via HPLC (≥95%) .
    Critical parameters : Reaction time (<24 hrs) and catalyst selection (e.g., Pd(OAc)₂ for Heck reactions) significantly impact yield and enantiomeric excess .

Advanced: How can discrepancies in NMR and X-ray crystallography data for this compound be resolved during structural validation?

Answer:
Discrepancies often arise from dynamic conformational changes or crystal packing effects. Methodological approaches include:

  • Dynamic NMR : Analyze variable-temperature ¹H/¹³C NMR to detect rotational barriers in the diazatricyclic core .
  • DFT calculations : Compare experimental X-ray bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate stereochemistry .
  • Synchrotron radiation : Use high-resolution X-ray diffraction (<1.0 Å) to resolve ambiguous electron density in the bicyclic framework .

Basic: What spectroscopic techniques are most effective for characterizing the stereochemical purity of (6R)-2,8-diazatricyclo derivatives?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with calculated ECD (time-dependent DFT) to confirm the (6R)-configuration .
  • Optical Rotation : Measure [α]D²⁵ and cross-reference with literature values for analogous diazatricyclic compounds .

Advanced: What strategies mitigate competing reaction pathways during functionalization of the diazatricyclic core?

Answer:
Competing pathways (e.g., over-oxidation or ring-opening) are minimized via:

  • Protecting groups : Temporarily shield reactive amines with Boc or Fmoc groups during electrophilic substitutions .
  • Catalyst tuning : Use Pd₂(dba)₃ with bulky ligands (e.g., XPhos) to direct regioselectivity in cross-coupling reactions .
  • Kinetic control : Maintain low temperatures (−78°C to 0°C) during lithiation or Grignard additions to favor kinetic products .

Basic: How is the cytotoxic activity of diazatricyclic alkaloids like this compound evaluated in pharmacological studies?

Answer:

  • In vitro assays : Test against human cancer cell lines (e.g., HepG2 or AGS) using MTT assays, with IC₅₀ values calculated via nonlinear regression .
  • Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .
  • SAR analysis : Modify substituents (e.g., halogenation at C3 or C11) to correlate structure with activity .

Advanced: How can computational methods predict the metabolic stability of (6R)-configured diazatricyclic compounds?

Answer:

  • ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism sites and plasma protein binding .
  • MD simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess conformational flexibility and metabolic susceptibility .
  • Docking studies : Map interactions with CYP3A4 or UDP-glucuronosyltransferases to identify metabolic hotspots .

Basic: What are the common impurities observed during synthesis, and how are they quantified?

Answer:

  • Byproducts : Include ring-opened isomers or diastereomers from incomplete cyclization. Detect via LC-MS (ESI+ mode) and quantify using external calibration curves .
  • Residual solvents : Monitor via GC-MS (e.g., residual DMF ≤ 500 ppm per ICH Q3C guidelines) .
  • Chiral purity : Use chiral stationary phases (e.g., Chiralcel OD-H) with UV detection at 254 nm .

Advanced: How do steric and electronic effects influence the reactivity of the diazatricyclic nitrogen atoms?

Answer:

  • Steric effects : Bulky substituents at C6 (R-configuration) hinder nucleophilic attacks at N8, favoring N2 reactivity in alkylation reactions .
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) at C11 increase N8 basicity, enhancing protonation in acidic media .
  • DFT analysis : Calculate Fukui indices to map nucleophilic/electrophilic sites on the HOMO/LUMO surfaces .

Basic: What analytical workflows confirm the absence of diastereomers in the final product?

Answer:

  • 2D NMR : Use NOESY or ROESY to detect through-space correlations between H6 and H10, confirming the (6R)-configuration .
  • X-ray crystallography : Resolve absolute configuration via Flack parameter (<0.1) .
  • Marfey’s reagent : Derivatize hydrolyzed amines and analyze via HPLC to confirm enantiopurity .

Advanced: How can photostability and thermal degradation profiles inform storage conditions for this compound?

Answer:

  • Forced degradation : Expose to UV light (ICH Q1B) or heat (40–80°C) and monitor decomposition via UPLC-PDA. Identify degradation products (e.g., oxidized N-oxides) via HRMS .
  • Arrhenius modeling : Predict shelf-life at 25°C using degradation kinetics at elevated temperatures .
  • Storage recommendations : Store in amber vials under argon at −20°C to minimize photolytic and oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.